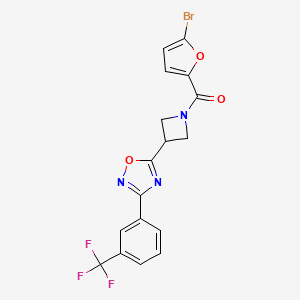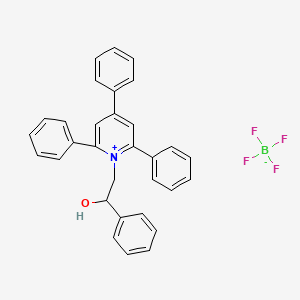
(5-Bromofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex chemical compound known for its distinctive structure, featuring a bromofuran moiety, a trifluoromethylphenyl group, and a 1,2,4-oxadiazole ring linked via an azetidine. This compound has garnered significant interest due to its diverse applications in scientific research, particularly in chemistry, biology, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of (5-Bromofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions, each requiring specific reagents and conditions to ensure optimal yield and purity. The initial steps usually include the preparation of 5-bromofuran-2-carbaldehyde, 3-(trifluoromethyl)benzohydrazide, and azetidine derivatives. These intermediates undergo various coupling reactions, catalysis, and purification stages to form the final compound.
Industrial Production Methods In an industrial setting, the production of this compound is scaled up through optimized reaction conditions such as temperature control, solvent selection, and reagent stoichiometry. Methods like continuous flow synthesis can enhance efficiency and reproducibility, ensuring large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions (5-Bromofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone undergoes various chemical reactions including:
Oxidation: : Reaction with oxidizing agents to form more oxidized derivatives.
Reduction: : Involvement in reduction reactions to obtain reduced forms.
Substitution: : Both electrophilic and nucleophilic substitution reactions, thanks to its reactive functional groups.
Common Reagents and Conditions Typical reagents include oxidants like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles/electrophiles for substitution reactions. Conditions may vary from ambient to elevated temperatures, and solvents like dichloromethane or ethanol are commonly used.
Major Products Formed The major products depend on the type of reaction but can include various derivatives with altered functional groups, enhancing the compound's versatility for further applications.
Scientific Research Applications
This compound finds applications across multiple fields:
Chemistry: : Used as an intermediate in synthesizing other complex molecules due to its unique structural features.
Biology: : Explored for its biological activity, particularly its interaction with cellular components.
Medicine: : Potential therapeutic applications, including as a scaffold for drug development.
Industry: : Utilized in material science for creating novel materials with specific properties.
Mechanism of Action
The mechanism by which (5-Bromofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone exerts its effects largely depends on its interactions at the molecular level. It targets specific enzymes and receptors, modulating pathways involved in cellular signaling and metabolism. The bromofuran and trifluoromethyl groups enhance its affinity for certain biomolecular targets, making it a potent compound in various bioassays.
Comparison with Similar Compounds
Compared to similar compounds, (5-Bromofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone stands out due to its unique combination of functional groups. Other compounds like 5-bromofuran derivatives and trifluoromethyl-phenyl oxadiazoles may share some characteristics, but the presence of the azetidine ring in this compound provides distinctive reactivity and biological activity.
That should cover everything you wanted to know about this compound
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrF3N3O3/c18-13-5-4-12(26-13)16(25)24-7-10(8-24)15-22-14(23-27-15)9-2-1-3-11(6-9)17(19,20)21/h1-6,10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOVSECPHZLFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(O2)Br)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2441993.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2441995.png)

![3-(2H-1,3-benzodioxol-5-yl)-5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-1,2,4-oxadiazole](/img/structure/B2441998.png)

![5-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide](/img/structure/B2442002.png)
![1-(4-Fluorophenyl)-4-{[(4-methylbenzyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2442004.png)
